REACTION_CXSMILES
|
[Li+].[BH4-].[C:3]([CH:7]1[CH2:11][N:10]([CH3:12])[C:9](=[O:13])[CH2:8]1)(OC)=[O:4].S(=O)(=O)(O)O>C(OCC)C>[OH:4][CH2:3][CH:7]1[CH2:11][N:10]([CH3:12])[C:9](=[O:13])[CH2:8]1 |f:0.1|
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
[Li+].[BH4-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)C1CC(N(C1)C)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the solvent and water were distilled off to a large extent in vacuo
|
Type
|
EXTRACTION
|
Details
|
the remaining residue was extracted with methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
The dried methylene chloride phase was concentrated
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1CC(N(C1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |